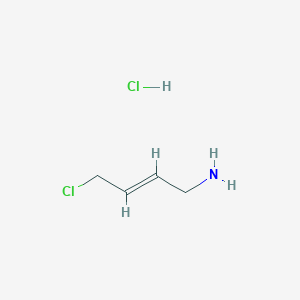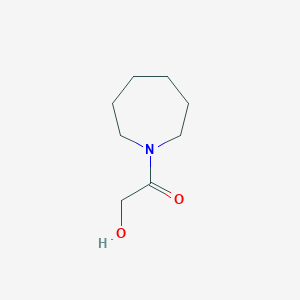
1-(Azepan-1-yl)-2-hydroxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-hydroxyethan-1-one, also known as Azepane-1-one, is an organic compound with a molecular formula of C4H7NO2. It has a molar mass of 103.10 g/mol and a melting point of -21.1°C. Azepane-1-one is a colourless liquid that is insoluble in water and has a low boiling point. Azepane-1-one is primarily used in the synthesis of other compounds, such as 1-azepan-2-one, 1-azepan-5-one, and 1-azepan-6-one. In addition to its use in synthesizing other compounds, Azepane-1-one has also been studied for its potential therapeutic applications.
科学的研究の応用
PKB Inhibitors
1-(Azepan-1-yl)-2-hydroxyethan-1-one derivatives, specifically azepane derivatives, have been explored for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives show promise in the development of novel inhibitors, with one compound exhibiting high plasma stability and potent activity (Breitenlechner et al., 2004).
Analysis of Azepane Isomers
Azepane isomers, including compounds structurally related to this compound, have been detected in unregulated drugs. These compounds have been isolated and identified using various chromatographic and spectroscopic methods (Nakajima et al., 2012).
Conformational Energetics Studies
Research has been conducted on the thermochemical and conformational properties of azepan and azepan-1-ylacetonitrile. This study provides insights into the structural and reactivity behavior of these compounds, which are closely related to this compound (Freitas et al., 2014).
Crystal Structure Analysis
The crystal structure of compounds structurally similar to this compound, such as cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, has been determined. These studies contribute to the understanding of molecular interactions and stability (Pradeep et al., 2014).
Safety and Hazards
The safety information for “1-(Azepan-1-yl)-2-hydroxyethan-1-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
作用機序
Target of Action
The primary target of 1-(Azepan-1-yl)-2-hydroxyethan-1-one is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation and is part of the mitochondrial ribonuclease P .
Mode of Action
It is known to interact with its target, 3-hydroxyacyl-coa dehydrogenase type-2
Biochemical Pathways
Given its target, it is likely involved in pathways related to mitochondrial function and trna maturation .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
Given its target, it may have effects on mitochondrial function and tRNA maturation
Action Environment
生化学分析
Biochemical Properties
1-(Azepan-1-yl)-2-hydroxyethan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 3-hydroxyacyl-CoA dehydrogenase, which is involved in fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules, including transport proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in cellular responses. In some studies, this compound has been found to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in certain physiological functions. At higher doses, toxic or adverse effects may be observed, including disruption of cellular processes and potential toxicity to specific organs . Threshold effects have been noted, where the compound’s impact significantly changes at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it may participate in fatty acid metabolism by interacting with enzymes such as 3-hydroxyacyl-CoA dehydrogenase . These interactions can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression by interacting with transcription factors.
特性
IUPAC Name |
1-(azepan-1-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFVVDXJLJATJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546394 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51068-58-7 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

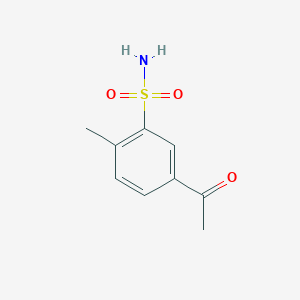
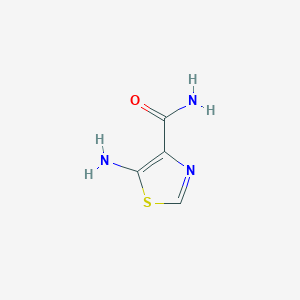
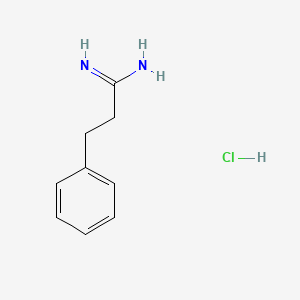

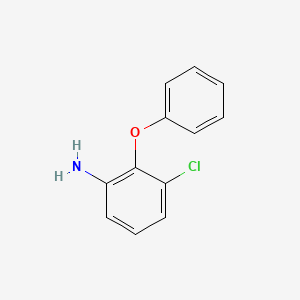
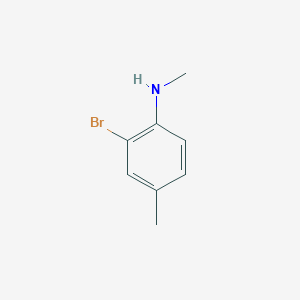
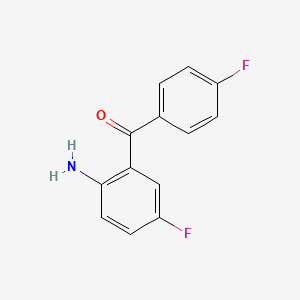
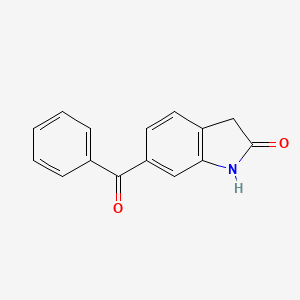
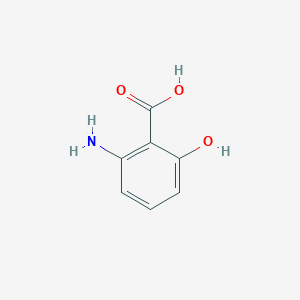

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

